An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 92
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 92
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and application of E3 Ligase Ligand-linker Conjugate 92, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. This document details the chemical structure, physicochemical properties, a proposed synthesis protocol, and key experimental methodologies for the utilization of this conjugate in PROTAC discovery and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively incorporate this reagent into their targeted protein degradation workflows.
Introduction to E3 Ligase Ligand-linker Conjugate 92
E3 Ligase Ligand-linker Conjugate 92 is a synthetic molecule composed of the E3 ligase ligand, thalidomide (B1683933), connected to a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine.[1] Thalidomide is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-CRBN-RBX1 E3 ubiquitin ligase complex.[2] By incorporating this conjugate into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest. The linker component of this conjugate plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation and subsequent ubiquitination.
Chemical Structure and Properties
The chemical structure of E3 Ligase Ligand-linker Conjugate 92 (MedChemExpress HY-157635) has been deduced to be 4-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)thalidomide . This structure is based on its molecular formula (C₂₅H₃₃N₅O₆) and the known structure of thalidomide (C₁₃H₁₀N₂O₄). The linker is a 4-unit PEG chain attached to the 4-position of the thalidomide's phthalimide (B116566) ring via an ether linkage, and it terminates with a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a target protein ligand.
Table 1: Physicochemical Properties of E3 Ligase Ligand-linker Conjugate 92
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₃N₅O₆ | [2] |
| Molecular Weight | 499.56 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in DMSO, DMF (predicted) | - |
| Storage | Store at -20°C for long-term stability | - |
Note: As this is a commercially available building block, extensive public data on its specific biological and physicochemical properties is limited. The properties listed are based on available information and chemical structure analysis.
Synthesis Protocol
The following is a proposed multi-step synthesis protocol for E3 Ligase Ligand-linker Conjugate 92, based on established methods for the synthesis of similar thalidomide-linker conjugates.
Materials and Reagents
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4-Hydroxythalidomide
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tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate
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Triphenylphosphine (B44618) (PPh₃)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous Tetrahydrofuran (THF)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Synthetic Steps
Step 1: Mitsunobu Reaction for Ether Linkage Formation
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To a solution of 4-hydroxythalidomide (1.0 eq) and tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the Boc-protected conjugate.
Step 2: Boc Deprotection to Yield the Final Product
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Dissolve the Boc-protected conjugate from Step 1 in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0°C.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
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The resulting crude product, E3 Ligase Ligand-linker Conjugate 92, can be purified by preparative HPLC or used directly in the next coupling step after neutralization if the TFA salt is not desired.
Experimental Protocols for PROTAC Applications
Once E3 Ligase Ligand-linker Conjugate 92 is conjugated to a target protein ligand to form a complete PROTAC molecule, several key experiments are necessary to characterize its biological activity.
PROTAC Synthesis: Coupling to a Target Protein Ligand
The terminal amine of E3 Ligase Ligand-linker Conjugate 92 can be coupled to a carboxylic acid on a target protein ligand using standard amide coupling reagents.
Materials:
-
E3 Ligase Ligand-linker Conjugate 92
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Target protein ligand with a carboxylic acid handle
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Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
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Non-nucleophilic base (e.g., DIPEA or triethylamine)
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Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in the anhydrous solvent.
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Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
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Add a solution of E3 Ligase Ligand-linker Conjugate 92 (1.0-1.2 eq) in the anhydrous solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the final PROTAC molecule by preparative HPLC.
Ternary Complex Formation Assay (TR-FRET)
This assay determines if the PROTAC can induce the formation of a ternary complex between the target protein and CRBN.
Materials:
-
Purified recombinant target protein (e.g., His-tagged)
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Purified recombinant CRBN-DDB1 complex (e.g., GST-tagged)
-
Terbium-labeled anti-His antibody (donor)
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Fluorescein- or Bodipy-labeled anti-GST antibody (acceptor)
-
PROTAC molecule
-
Assay buffer (e.g., PBS with 0.01% BSA)
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384-well microplates
Procedure:
-
Prepare a solution containing the target protein and the CRBN-DDB1 complex in the assay buffer.
-
Add serial dilutions of the PROTAC molecule to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and the FRET signal).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the ternary complex formation.
Target Protein Degradation Assay (Western Blot)
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC molecule
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC molecule (and DMSO as a control) for a specific duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample. From this data, the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[3]
Visualization of Pathways and Workflows
Signaling Pathway
